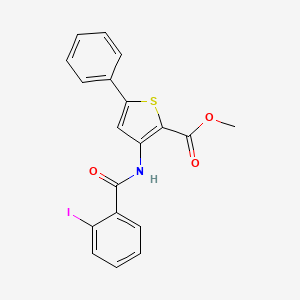

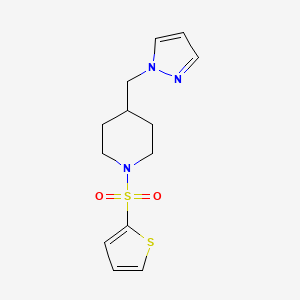

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-(2-iodobenzamido)benzoate” is a chemical compound with the molecular formula C15H12INO3 . Another similar compound is “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid” with the molecular formula C13H10INO3S .

Synthesis Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Molecular Structure Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Chemical Reactions Analysis

There is a report on the synthesis of a class of tetrahydrobenzothiophene derivatives . The synthesis began with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which were obtained via a reaction between cyclohexanones and ethyl cyanoacetate .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-(2-iodobenzamido)benzoate” is 381.17 . For “5-(2-iodobenzamido)-3-methylthiophene-2-carboxylic acid”, the molecular weight is 387.2 .Applications De Recherche Scientifique

Catalytic Applications

- Rhodium(II)-Mediated Reactions : The use of thiobenzoylketene S,N-acetals in the presence of Rh(II) acetate demonstrates the synthesis of various substituted thiophenes, highlighting the potential of similar thiophene derivatives in catalytic applications (Song & Kim, 2002).

Synthesis of Heterocyclic Compounds

- Palladium Iodide Catalyzed Synthesis : Divergent pathways in the oxidative carbonylation of 2-alkynylbenzamides demonstrate the versatility of related thiophene compounds in synthesizing functionalized heterocycles (Mancuso et al., 2014).

- Triazine-Thiophene Conjugates : Synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases the potential of thiophene derivatives in creating compounds with potential biological activity (Krinochkin et al., 2021).

Material Science and Organic Electronics

- Photochromic and Fluorescence Switching : The study on oxidized thiophene derivatives reveals their potential in developing materials with photochromic and fluorescence switching properties, useful in optical and electronic applications (Taguchi et al., 2011).

Organic Synthesis Intermediates

- Crystal Structure Analysis : Investigations into the crystal structure and computational study of methyl-3-aminothiophene-2-carboxylate highlight its role as a key intermediate in various synthesis processes, including those related to medicine, dyes, and pesticides (Tao et al., 2020).

Propriétés

IUPAC Name |

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCOSRJCMSJAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[3-(Aminomethyl)phenoxy]ethyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B2636451.png)

![7-(4-fluorophenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2636454.png)

![3,4-dimethoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide](/img/structure/B2636456.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-propoxybenzylidene)acetohydrazide](/img/structure/B2636458.png)

![N-[(5,6-diethyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2636461.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![N-(1-cyanocyclopentyl)-2-[4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2636465.png)